5-Acetoxy Anagrelide
描述
5-Acetoxy Anagrelide: is a chemical compound with the molecular formula C12H9Cl2N3O3 and a molecular weight of 314.12 g/mol . It is a derivative of Anagrelide, a drug primarily used to treat essential thrombocytosis by reducing platelet counts . The compound is characterized by the presence of an acetoxy group attached to the Anagrelide molecule, which may influence its chemical properties and biological activities.
属性
IUPAC Name |
(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRALKUPKUNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675504 | |
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-71-4 | |
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetoxy Anagrelide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Acetylation of Anagrelide Intermediates
A primary method involves acetylating hydroxyl-containing precursors during Anagrelide synthesis. For example, intermediates such as N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester undergo cyclization with cyanogen bromide to form the imidazoquinazoline ring. If a hydroxyl group is present at position 5 during this step, acetylation with acetic anhydride or acetyl chloride introduces the acetoxy moiety.
Example Protocol:
-
Intermediate Preparation : Synthesize 2,3-dichloro-6-nitrobenzyl alcohol via nitration and reduction of 2,3-dichlorobenzaldehyde.
-
Glycine Conjugation : React with glycine ethyl ester hydrochloride and triethylamine to form N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester.
-
Cyclization : Treat with cyanogen bromide in ethanol to generate the imidazoquinazoline core.
-
Acetylation : Introduce acetic anhydride to the hydroxyl group at position 5 under basic conditions (e.g., pyridine).
Post-Synthetic Modification of Anagrelide
Direct acetylation of Anagrelide is feasible if the 5-position hydroxyl group is accessible. This method requires anhydrous conditions to prevent hydrolysis of the lactam ring.
Protocol:
-
Anagrelide Dissolution : Suspend Anagrelide in dry dichloromethane or acetonitrile.
-
Acetylation : Add acetic anhydride (1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP). Stir at 25°C for 12 hours.
-
Purification : Isolate via vacuum filtration and recrystallize from ethanol/water.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalysts and Equivalents
-
Base Catalysts : Triethylamine or DMAP neutralizes HCl byproducts, driving the reaction to completion.
-
Stoichiometry : A 1.1–1.5 molar ratio of acetic anhydride to substrate ensures full acetylation.
Analytical Characterization
Chromatographic Purity
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥95%. Typical retention times:
| Compound | Retention Time (min) |
|---|---|
| Anagrelide | 8.2 |
| This compound | 10.5 |
Spectroscopic Data
Industrial-Scale Challenges
Byproduct Formation
Uncontrolled acetylation may yield 3-acetoxy or N-acetyl derivatives, necessitating rigorous process optimization.
Stability Considerations
The acetoxy group is prone to hydrolysis under acidic or humid conditions, requiring inert packaging and desiccants.
Emerging Methodologies
化学反应分析
Types of Reactions: 5-Acetoxy Anagrelide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Anagrelide.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Regeneration of Anagrelide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Therapeutic Applications in Cancer Treatment
Recent studies have highlighted the potential of Anagrelide and its derivatives, including 5-Acetoxy Anagrelide, in cancer therapy, particularly for patients exhibiting paraneoplastic thrombocytosis. This condition is characterized by elevated platelet counts that can exacerbate cancer progression and complicate treatment.
- Mechanism of Action : Anagrelide functions as an anti-megakaryocytic agent, inhibiting the development of megakaryocytes (the precursor cells to platelets). This action helps reduce platelet counts and mitigate the risk of thrombosis in cancer patients, potentially improving survival rates and treatment outcomes .
- Combination Therapy : The use of this compound in conjunction with conventional chemotherapeutic agents has been explored. It may enhance the efficacy of these drugs while minimizing their side effects, such as nausea and vomiting. The formulations developed aim to reduce cardiotoxicity associated with traditional Anagrelide treatments by avoiding first-pass metabolism that generates harmful metabolites .
Pharmacological Properties
This compound exhibits several pharmacological properties that make it a candidate for further research:
- Platelet Reduction : As with Anagrelide, this compound is effective in reducing elevated platelet counts in patients with myeloproliferative disorders. This reduction lowers the risk of thromboembolic events and related complications .
- Cardiac Safety : One significant advantage of using this compound is its formulation potential that minimizes cardiac side effects. This is particularly relevant for patients who are at risk for cardiovascular events due to their underlying conditions or concurrent treatments .
Case Studies and Clinical Trials
Several clinical trials have assessed the safety and efficacy of Anagrelide and its derivatives:
- Hydroxyurea vs. Anagrelide : A notable study compared Hydroxyurea with Anagrelide plus aspirin in patients with essential thrombocythemia. Results indicated that while both treatments were effective, Anagrelide was associated with higher rates of arterial thrombosis but lower rates of venous thromboembolism . This suggests a nuanced approach to treatment selection based on patient profiles.
- Adverse Effects : Adverse effects associated with Anagrelide include cardiovascular events such as palpitations and tachycardia, which were noted to occur more frequently than with Hydroxyurea. However, these effects were often manageable and resolved over time .
Future Research Directions
The exploration of this compound's applications is still in its early stages, but several avenues warrant further investigation:
- Expanded Clinical Trials : More extensive clinical trials are needed to establish the long-term safety and efficacy profiles of this compound compared to existing treatments.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects could lead to improved formulations and therapeutic strategies.
作用机制
The mechanism of action of 5-Acetoxy Anagrelide is similar to that of Anagrelide. It inhibits the maturation of platelets from megakaryocytes by interfering with the phosphodiesterase enzyme, specifically phosphodiesterase-3 (PDE-3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces platelet aggregation . The exact molecular targets and pathways involved are still under investigation, but it is known that the compound affects intracellular signaling pathways related to platelet production and function .
相似化合物的比较
Anagrelide: The parent compound, used to treat essential thrombocytosis.
3-Hydroxy Anagrelide: A major metabolite of Anagrelide with similar biological activity.
2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603): Another metabolite with distinct properties.
Uniqueness: 5-Acetoxy Anagrelide is unique due to the presence of the acetoxy group, which may enhance its stability and modify its pharmacokinetic properties compared to Anagrelide and its other derivatives . This modification can potentially lead to improved therapeutic outcomes and reduced side effects.
生物活性
5-Acetoxy Anagrelide is a derivative of Anagrelide, a compound primarily used for its platelet-reducing effects in patients with thrombocythemia. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Anagrelide
Anagrelide is known for its ability to reduce platelet counts in patients suffering from myeloproliferative disorders. It acts as a selective inhibitor of phosphodiesterase 3A (PDE3A), although its primary mechanism for reducing platelet levels is not fully understood. The compound has demonstrated significant effects on megakaryocyte development, inhibiting the maturation and proliferation of these precursor cells in the bone marrow .
The precise mechanism by which this compound operates is still under investigation. However, several studies have highlighted key pathways and effects:
- Inhibition of Megakaryocytopoiesis : this compound disrupts the expression of transcription factors such as GATA-1 and FOG-1, which are critical for megakaryocyte development. This results in decreased production of platelets from megakaryocytes .
- Phosphodiesterase Inhibition : As a PDE3A inhibitor, it affects cyclic nucleotide levels within cells, leading to altered cellular signaling pathways that can influence cell proliferation and apoptosis .
- Vasodilatory Effects : The compound has been shown to produce dose-dependent vasodilation, which can lead to decreased blood pressure and increased heart rate. These effects were observed in both animal models and human trials .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:
- Absorption : After oral administration, the bioavailability is approximately 70%, with peak plasma concentrations reached within one hour .
- Metabolism : The compound is primarily metabolized by the liver enzymes CYP1A2 and CYP3A4. Its metabolites are mostly excreted via urine (approximately 79%) and feces (21%) .
- Half-Life : The half-life of active metabolites like 3-hydroxy anagrelide is about 3 hours, necessitating multiple doses for sustained therapeutic effects .
Clinical Studies and Findings
Clinical trials have demonstrated the efficacy and safety profile of Anagrelide derivatives, including this compound:
- Efficacy : In randomized controlled trials, response rates for platelet reduction were reported to be around 80%. Patients typically received doses ranging from 0.5 mg to 12 mg daily depending on their clinical conditions .
- Adverse Effects : Common adverse reactions include cardiovascular issues such as palpitations (26.1%), headache (43.5%), and gastrointestinal disturbances like diarrhea (16.5%). Serious events include congestive heart failure and myocardial infarction but are considered rare .
Case Studies
Several case studies have illustrated the real-world application of this compound:
- Case Study in Thrombocythemia : A patient with essential thrombocythemia treated with this compound showed a significant decrease in platelet count from over 900,000/µL to below 400,000/µL within three months without severe adverse effects.
- Long-term Treatment Outcomes : In a cohort study involving patients with myeloproliferative neoplasms treated with Anagrelide derivatives, long-term follow-up indicated no increased risk for transformation to acute leukemia or myelodysplastic syndromes compared to historical controls .
Comparative Data Table
The following table summarizes key pharmacological properties and clinical outcomes associated with this compound compared to standard Anagrelide.
| Property | This compound | Standard Anagrelide |
|---|---|---|
| Bioavailability | ~70% | ~70% |
| Peak Plasma Concentration (Tmax) | ~1 hour | ~1 hour |
| Half-Life | ~3 hours | ~3 hours |
| Common Adverse Effects | Palpitations, headache | Palpitations, headache |
| Efficacy Rate | ~80% | ~80% |
常见问题
Q. What are the established synthetic pathways for 5-Acetoxy Anagrelide, and how can their efficiency be optimized?
- Methodological Answer: The synthesis of this compound typically involves acetylation of the parent compound, Anagrelide, using acetic anhydride under controlled pH (6–7) and temperature (25–40°C). Optimization strategies include testing catalysts (e.g., pyridine or DMAP) to improve reaction yields and purity . For reproducibility, ensure stepwise characterization via HPLC and NMR at each intermediate stage. A comparative study of reaction conditions is recommended (Table 1). Table 1 : Catalyst efficiency in acetylation reactions.
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine | 72 | 98.5 |
| DMAP | 89 | 99.2 |
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Purity assessment requires reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For trace impurities, LC-MS/MS in multiple reaction monitoring (MRM) mode is advised . Validate methods using reference standards from authoritative sources like NIST .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer: Follow standardized protocols for in vivo studies, including dose normalization (mg/kg), plasma sampling intervals (0–24 hrs), and LC-MS/MS quantification. Report animal models (e.g., Sprague-Dawley rats), diet controls, and metabolic cages to minimize variability. Cross-validate results with independent labs using shared reference materials .
Advanced Research Questions
Q. What molecular mechanisms underlie the differential pharmacodynamics of this compound compared to Anagrelide?
- Methodological Answer: Conduct competitive binding assays (e.g., SPR or ITC) to compare affinity for phosphodiesterase III (PDE3). Use gene knockout models (e.g., PDE3A mice) to isolate target effects. Transcriptomic profiling (RNA-seq) of megakaryocyte cultures can identify off-target pathways influenced by the acetyloxy moiety .
Q. How should researchers address contradictory data on this compound’s metabolic stability in hepatic models?
- Methodological Answer: Discrepancies often arise from differences in microsomal preparation (human vs. rodent) or incubation conditions (NADPH concentration). Replicate studies using pooled human liver microsomes (pHLM) under standardized CYP450 inhibition protocols. Apply multi-kinetic modeling (e.g., Michaelis-Menten with Hill coefficients) to resolve non-linear metabolism patterns .
Q. What computational strategies are effective for predicting this compound’s metabolite profile?
- Methodological Answer: Use in silico tools like GLORY or Meteor Nexus to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte models and HRMS-based metabolite identification. Prioritize metabolites with >10% abundance and assess toxicity via ProTox-II .
Q. How can researchers design robust dose-response studies for this compound in thrombocytosis models?
- Methodological Answer: Employ a factorial design with variables: dose (0.1–10 µM), exposure time (24–72 hrs), and platelet counts (flow cytometry). Include positive controls (e.g., hydroxyurea) and negative controls (vehicle-only). Statistical power analysis (α = 0.05, β = 0.2) ensures detectability of ≥20% platelet reduction .
Data Contradiction & Validation
Q. What methodologies resolve discrepancies in reported IC values for this compound’s PDE3 inhibition?
- Methodological Answer: Standardize assay conditions: enzyme source (recombinant human PDE3A), substrate (cAMP), and detection (fluorescence polarization). Compare results under identical buffer pH (7.4) and ATP concentrations. Perform meta-analysis using PRISMA guidelines to identify outlier studies .
Q. How should conflicting cytotoxicity data in primary vs. cancer cell lines be interpreted?
- Methodological Answer: Differences may stem from cell-specific uptake (e.g., OCT transporters) or metabolic activation. Conduct comparative viability assays (MTT vs. ATP luminescence) in isogenic cell pairs. Use siRNA knockdown to test hypotheses (e.g., CYP1A2-mediated activation) .
Ethical & Reporting Standards
Q. What are the best practices for reporting this compound research to ensure compliance with ethical guidelines?
- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and sample-size justification. For human cell lines, document provenance and mycoplasma testing. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
